molecular formula C26H28N4O5 B2698274 N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251692-35-9

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2698274
CAS No.: 1251692-35-9
M. Wt: 476.533
InChI Key: HMUXGSDBOWGPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidinone core substituted with a 3-methoxypropyl group at position 3, a phenyl group at position 7, and an acetamide-linked 2,5-dimethoxyphenyl moiety at position 3. Its characterization likely leverages crystallographic tools like SHELX for structural refinement and validation .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c1-33-13-7-12-29-17-27-24-20(18-8-5-4-6-9-18)15-30(25(24)26(29)32)16-23(31)28-21-14-19(34-2)10-11-22(21)35-3/h4-6,8-11,14-15,17H,7,12-13,16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXGSDBOWGPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound with a complex structure that has drawn attention in pharmacological research. Its molecular formula is C26H28N4O5, and it has a molecular weight of 476.53 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including compounds structurally related to this compound. These compounds have been shown to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), which are involved in various inflammatory pathways.

Table 1: Summary of Anti-inflammatory Activity of Related Pyrimidine Derivatives

CompoundIC50 (μM) COX-1IC50 (μM) COX-2Mechanism of Action
Compound A19.45 ± 0.0742.1 ± 0.30Inhibition of COX enzymes
Compound B26.04 ± 0.3631.4 ± 0.12Inhibition of PGE2 production
N-(2,5-dimethoxyphenyl)-2-[...]TBDTBDTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through the inhibition of enzymes involved in inflammatory processes and modulation of cellular signaling pathways related to inflammation.

Study on Myeloperoxidase Inhibition

A related study explored the design and synthesis of compounds that inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The findings suggested that compounds with structural similarities to N-(2,5-dimethoxyphenyl)-2-[...] demonstrated significant MPO inhibition in vitro and in vivo models. These compounds showed a time-dependent inhibition profile and high selectivity for MPO over other peroxidases.

Clinical Implications

The potential therapeutic applications of this compound include treatment strategies for autoimmune diseases and chronic inflammatory conditions. The ability to selectively inhibit inflammatory mediators positions it as a candidate for further clinical evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary primarily in substituent groups on the pyrrolo[3,2-d]pyrimidinone core and the acetamide side chain. Key comparisons are outlined below:

Substituent Modifications and Physicochemical Properties
Compound Name R₁ (Acetamide Substituent) R₂ (Core Substituent) Molecular Weight (g/mol) LogP (Predicted) Key Functional Differences
N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide 2,5-dimethoxyphenyl Phenyl ~520.6 3.8 High methoxy content, moderate polarity
2-[3-(3-Methoxypropyl)-4-oxo-7-phenyl-...-N-[2-(trifluoromethyl)phenyl]acetamide 2-(trifluoromethyl)phenyl Phenyl ~543.5 4.2 Trifluoromethyl enhances lipophilicity
(S)-N-[...]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Complex alkyl/aryl Varied ~600–650 5.0–5.5 Extended alkyl chains, reduced solubility

Key Findings :

  • The 2,5-dimethoxyphenyl group in the target compound confers moderate polarity, balancing solubility and membrane permeability. In contrast, the trifluoromethyl analog () exhibits higher LogP (4.2 vs. 3.8), suggesting improved lipid membrane penetration but reduced aqueous solubility .
  • Compounds with extended alkyl chains (e.g., ) show significantly higher LogP (5.0–5.5), which may limit bioavailability despite enhanced passive diffusion .
NMR and Structural Analysis

Comparative NMR studies (e.g., ) reveal that substituent-induced chemical shift differences localize to specific regions (e.g., positions 29–36 and 39–44 in related pyrrolopyrimidinones). For the target compound:

  • Region B (positions 29–36) : The 3-methoxypropyl side chain induces conformational flexibility, contrasting with rigid substituents in trifluoromethyl derivatives .
Crystallographic and Hydrogen-Bonding Behavior
  • The methoxypropyl and dimethoxyphenyl groups facilitate diverse hydrogen-bonding networks, as inferred from Etter’s graph-set analysis (). These interactions stabilize crystal packing, differing from the halogen-driven interactions in trifluoromethyl analogs .
  • Crystallographic data from the Cambridge Structural Database (CSD) () indicate that analogs with bulkier substituents (e.g., trifluoromethyl) adopt distorted conformations to minimize steric clashes, reducing lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.